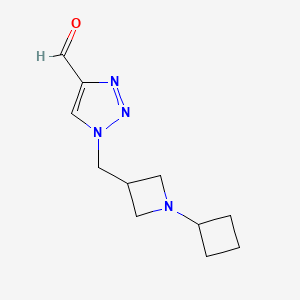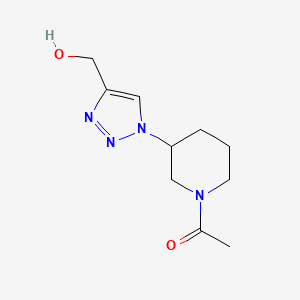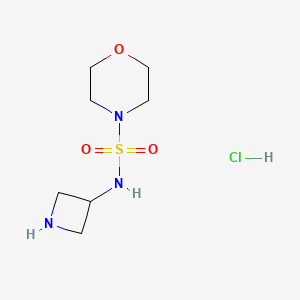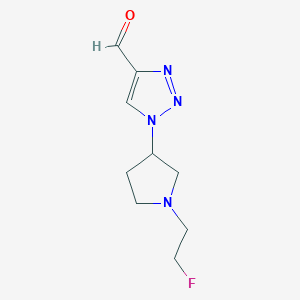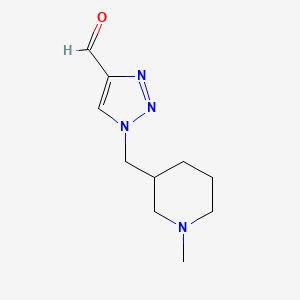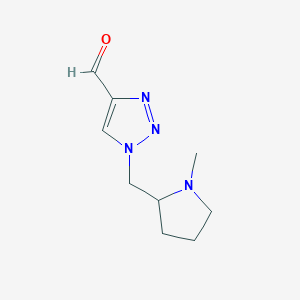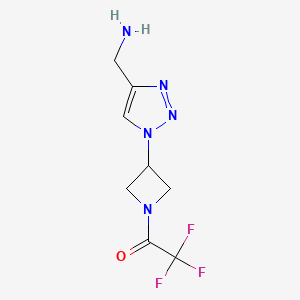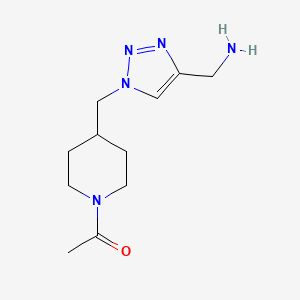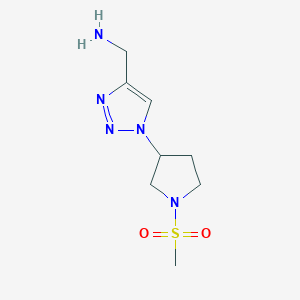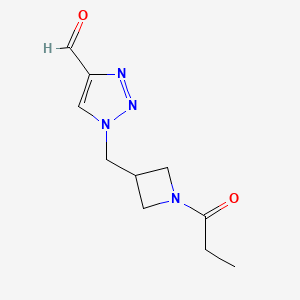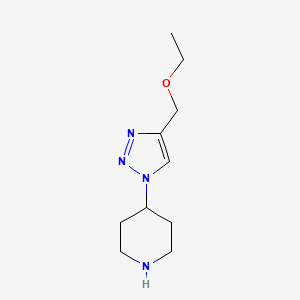
4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine” are not available, general methods for the synthesis of piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For example, 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a precursor for synthesizing substituted piperidines, which are valuable for creating drugs with potential pharmacological activities . These activities include antihypertensive, analgesic, and anti-inflammatory effects, among others.
Development of Anticancer Agents
The piperidine moiety is a common feature in many anticancer drugs. By incorporating the ethoxymethyl-triazolyl group, researchers can develop novel piperidine-based compounds with potential anticancer properties. This could lead to the discovery of new therapeutic agents targeting various cancer types .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown efficacy as antimicrobial and antifungal agents. The triazolyl group in the compound can be modified to enhance these properties, potentially leading to the development of new treatments for infectious diseases caused by bacteria and fungi .
Neuropharmacological Research
The structural complexity of “4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine” makes it a candidate for neuropharmacological studies. It could be used to synthesize ligands for various neurotransmitter receptors, contributing to research in neurodegenerative diseases and cognitive disorders .
Chemical Biology and Drug Discovery
In chemical biology, this compound can be utilized to study biological systems and processes. Its unique structure allows for the exploration of new drug discovery pathways, particularly in the design of molecules with specific binding affinities to biological targets .
Supramolecular Chemistry
The triazole and piperidine rings offer opportunities for creating supramolecular structures due to their potential for hydrogen bonding and complex formation. This application is significant in the development of advanced materials and nanotechnology .
Organic Synthesis and Catalysis
This compound can act as a catalyst or intermediate in organic synthesis reactions. Its triazole group can participate in click chemistry reactions, which are valuable for constructing complex organic molecules efficiently and selectively .
Agricultural Chemistry
Piperidine derivatives can be explored for their use in agricultural chemistry, particularly as components of pesticides or herbicides. The triazolyl group’s potential reactivity with various agricultural pests could lead to the development of new, more effective agrochemicals .
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-[4-(ethoxymethyl)triazol-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-3-5-11-6-4-10/h7,10-11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMDCZSVXMIZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



